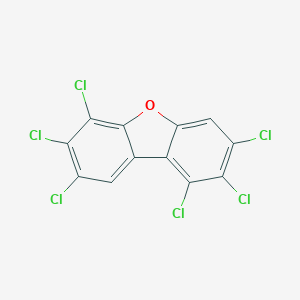

1,2,3,6,7,8-Hexachlorodibenzofuran

Übersicht

Beschreibung

1,2,3,6,7,8-Hexachlordibenzofuran ist ein polychloriertes Dibenzofuran, eine Klasse von Verbindungen, die für ihre Persistenz in der Umwelt und ihr Potenzial zur Bioakkumulation bekannt sind. Diese Verbindungen sind häufig Nebenprodukte industrieller Prozesse und gelten aufgrund ihrer Stabilität und Toxizität als Umweltverschmutzer .

Vorbereitungsmethoden

1,2,3,6,7,8-Hexachlordibenzofuran kann durch verschiedene Verfahren synthetisiert werden, darunter die Chlorierung von Dibenzofuran. Die Reaktion beinhaltet typischerweise die Verwendung von Chlorgas in Gegenwart eines Katalysators wie Eisen- oder Aluminiumchlorid. Die Reaktionsbedingungen, einschließlich Temperatur und Druck, werden sorgfältig gesteuert, um den gewünschten Chlorierungsgrad zu erreichen .

Industrielle Produktionsverfahren beinhalten oft die Hochtemperaturverbrennung von chlorierten organischen Materialien, was zur Bildung von polychlorierten Dibenzofuranen als Nebenprodukten führen kann. Diese Verfahren werden typischerweise in der Abfallwirtschaft und der chemischen Industrie eingesetzt .

Analyse Chemischer Reaktionen

1,2,3,6,7,8-Hexachlordibenzofuran unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um chlorierte Dibenzofuran-Derivate zu bilden. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsreaktionen können zur Bildung weniger chlorierter Dibenzofurane führen. Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Substitution: Halogensubstitutionsreaktionen können auftreten, bei denen Chloratome durch andere Halogene oder funktionelle Gruppen ersetzt werden.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion teilweise dechlorierte Verbindungen erzeugt .

Wissenschaftliche Forschungsanwendungen

1,2,3,6,7,8-Hexachlordibenzofuran hat verschiedene wissenschaftliche Forschungsanwendungen:

Umweltchemie: Es wird auf seine Persistenz und Bioakkumulation in der Umwelt untersucht. Forscher untersuchen seine Verteilung, seinen Abbau und seine Auswirkungen auf Ökosysteme.

Toxikologie: Aufgrund seiner toxischen Natur wird es in Studien verwendet, um seine Auswirkungen auf die menschliche Gesundheit und die Tierwelt zu verstehen. Dazu gehören Forschungen zu seinen endokrinen Eigenschaften und seiner möglichen Karzinogenität.

Analytische Chemie: Es dient als Referenzverbindung bei der Entwicklung analytischer Methoden zum Nachweis und zur Quantifizierung von polychlorierten Dibenzofuranen in Umweltproben.

Wirkmechanismus

Die toxischen Wirkungen von 1,2,3,6,7,8-Hexachlordibenzofuran werden hauptsächlich durch seine Interaktion mit dem Arylhydrocarbonrezeptor (AhR) vermittelt. Nach Bindung an den AhR aktiviert die Verbindung den Rezeptor und führt zur Transkription verschiedener Gene, die am Xenobiotika-Stoffwechsel beteiligt sind. Dazu gehört die Induktion von Enzymen wie Cytochrom P450, die am Entgiftung und Bioaktivierung von Xenobiotika beteiligt sind .

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring

1. Detection in Environmental Samples:

1,2,3,6,7,8-Hexachlorodibenzofuran is often analyzed in environmental samples to assess pollution levels. It is detected in various matrices including soil, sediment, and biota. For instance:

| Sample Type | Concentration Range (ng/Kg) |

|---|---|

| Sediment | ND to 23.00 |

| Aquatic Life | ND to 1.60 |

This data indicates the presence of this compound in aquatic environments and its potential bioaccumulation .

2. Bioaccumulation Studies:

Research has shown that this compound can bioaccumulate in organisms through environmental exposure and ingestion of contaminated food. Studies on aquatic species have highlighted the risks associated with long-term exposure to this compound .

Toxicological Research

1. Carcinogenicity Studies:

Evidence suggests that this compound may have carcinogenic potential. Experimental studies have indicated increased incidences of tumors in laboratory animals exposed to this compound . Specifically:

- In studies involving mice treated with carcinogens followed by exposure to this compound, there was an increased incidence of skin papillomas and hepatocellular carcinomas .

2. Teratogenic Effects:

The compound has been associated with teratogenic effects in animal models. Prenatal exposure has resulted in congenital anomalies and developmental deficits in offspring . Such findings underscore the importance of monitoring this compound in environments where human exposure may occur.

Applications in Research

1. Dioxin and Furan Analysis:

this compound is utilized as a standard in analytical chemistry for the quantification of dioxins and furans in environmental samples. Its persistent nature makes it a relevant marker for assessing contamination levels from industrial processes such as pulp bleaching and waste incineration .

2. Environmental Health Studies:

The compound plays a critical role in studies assessing the health impacts of environmental pollutants. Research focusing on populations exposed to contaminated environments has revealed correlations between exposure levels and adverse health outcomes .

Case Studies

Case Study 1: San Jacinto River Sediment Analysis

A comprehensive assessment of sediment from the San Jacinto River revealed the presence of various polychlorinated dibenzofurans including this compound. The study highlighted the need for ongoing monitoring due to potential ecological risks associated with these contaminants .

Case Study 2: Baltic Sea Fish Contamination

Research conducted on fish from the Baltic Sea identified significant levels of polychlorinated dibenzofurans including this compound. The findings emphasized the necessity for integrated assessments to manage risks associated with dioxin-like compounds in marine ecosystems .

Wirkmechanismus

The toxic effects of 1,2,3,6,7,8-Hexachlorodibenzofuran are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism. This includes the induction of enzymes such as cytochrome P450, which are involved in the detoxification and bioactivation of xenobiotics .

Vergleich Mit ähnlichen Verbindungen

1,2,3,6,7,8-Hexachlordibenzofuran ähnelt anderen polychlorierten Dibenzofuranen und polychlorierten Dibenzodioxinen in Bezug auf seine Struktur und toxikologischen Eigenschaften. seine spezifische Chlorierungsmuster verleiht ihm einzigartige chemische und biologische Eigenschaften. So hat es beispielsweise eine höhere Affinität zum AhR im Vergleich zu weniger chlorierten Dibenzofuranen, was zu stärker ausgeprägten toxischen Wirkungen führt .

Ähnliche Verbindungen

- 2,3,4,6,7,8-Hexachlordibenzofuran

- 1,2,3,4,6,7,8-Heptachlordibenzofuran

- 1,2,3,4,7,8-Hexachlordibenzo-p-dioxin

Biologische Aktivität

1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) is a member of the polychlorinated dibenzofuran (PCDF) family, known for its persistent environmental presence and potential biological activity. This compound has garnered attention due to its toxicological profile and implications for human health and ecological systems.

- Chemical Formula : C₁₂H₂Cl₆O

- Molecular Weight : 374.86 g/mol

- CAS Number : 57117-44-9

- Purity : Typically >98% in analytical applications .

Sources and Environmental Persistence

HxCDF is primarily produced as a byproduct in the manufacture of chlorinated compounds and through the combustion of organic materials in the presence of chlorine. It is classified as a persistent organic pollutant (POP), which means it can bioaccumulate in living organisms and persist in the environment for extended periods .

Carcinogenicity

Research indicates limited evidence for the carcinogenicity of HxCDF in experimental animals. In studies involving exposure to HxCDF, there was an increased incidence of liver tumors and skin papillomas in mice when combined with known carcinogens like N-methyl-N-nitro-N'-nitrosoguanidine (MNNG) and N-nitrosodiethylamine (NDEA) .

| Study | Findings |

|---|---|

| IARC Evaluation | Limited evidence for carcinogenicity in experimental animals . |

| Mouse Studies | Increased skin papillomas with MNNG; liver tumors observed with NDEA . |

Endocrine Disruption

HxCDF has been shown to interact with the aryl hydrocarbon receptor (AhR), leading to alterations in gene expression related to xenobiotic metabolism. This includes the induction of cytochrome P450 enzymes such as CYP1A1 and CYP1B1, which are involved in the metabolism of various chemicals and hormones .

Reproductive and Developmental Effects

Evidence from various studies suggests that exposure to HxCDF can lead to reproductive toxicity and developmental anomalies. In populations exposed to similar compounds, issues such as intrauterine growth retardation and congenital anomalies have been documented .

Immunotoxicity

Exposure to HxCDF has been associated with immune system alterations. In animal models, effects such as changes in lymphocyte populations and cytokine production have been observed, indicating potential immunosuppressive effects .

Yucheng Incident

The Yucheng incident in Taiwan involved exposure to polychlorinated biphenyls (PCBs) and dibenzofurans through contaminated rice oil. Long-term follow-up studies revealed significant health impacts, including elevated rates of chloracne, liver dysfunction, and reproductive issues among exposed individuals .

Occupational Exposure Studies

Workers exposed to HxCDF at industrial sites have shown increased incidences of liver cancer compared to unexposed populations. These findings highlight the potential occupational hazards associated with exposure to chlorinated compounds .

Eigenschaften

IUPAC Name |

1,2,3,6,7,8-hexachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-4-1-3-7-6(2-5(14)8(15)10(7)17)19-12(3)11(18)9(4)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYJJJXOFWNEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069155 | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57117-44-9 | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57117-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6,7,8-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZG4RG6I9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.